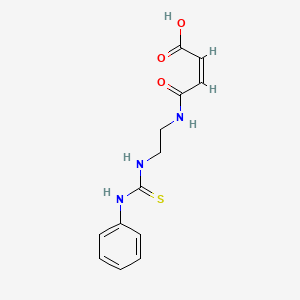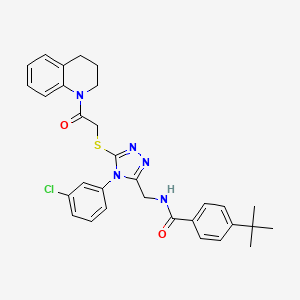
4-(tert-butyl)-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C31H32ClN5O2S and its molecular weight is 574.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
Compounds related to 4-(tert-butyl)-N-((4-(3-chlorophenyl)-5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide have been explored for their antimicrobial properties. For instance, new quinazolines have been synthesized and characterized for their potential as antimicrobial agents, showing efficacy against various bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans (Desai, Shihora, & Moradia, 2007). Similar research has been conducted on quinazolinone and 4-thiazolidinone compounds, highlighting their potential in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Polyamide Synthesis
Research on the synthesis of new polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives of 4-tert-butylcatechol has shown significant promise. These polyamides exhibit useful levels of thermal stability, good solubility in polar solvents, and the ability to form transparent, flexible films, suggesting potential applications in materials science (Hsiao, Yang, & Chen, 2000).
Antimalarial Research
The search for new antimalarial agents has led to the development of compounds like N-tert-butyl isoquine (GSK369796), which was selected based on its promising activity against Plasmodium falciparum. It represents a potential affordable and effective 4-aminoquinoline antimalarial for contemporary use, demonstrating the importance of chemical innovation in addressing global health challenges (O’Neill et al., 2009).
Antipsychotic Potential
The synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents indicate the therapeutic potential of compounds structurally related to this compound. These compounds have been assessed for their binding affinities to dopamine and serotonin receptors, showing promising results in models predictive of antipsychotic activity (Norman et al., 1996).
Propiedades
IUPAC Name |
4-tert-butyl-N-[[4-(3-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32ClN5O2S/c1-31(2,3)23-15-13-22(14-16-23)29(39)33-19-27-34-35-30(37(27)25-11-6-10-24(32)18-25)40-20-28(38)36-17-7-9-21-8-4-5-12-26(21)36/h4-6,8,10-16,18H,7,9,17,19-20H2,1-3H3,(H,33,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXLSKQLMYRWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[[(Z)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2822478.png)

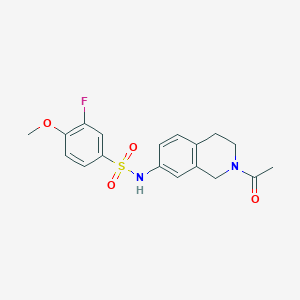
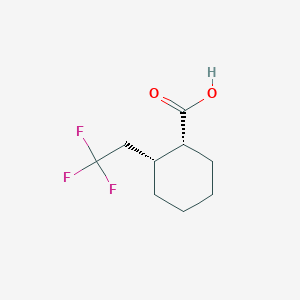


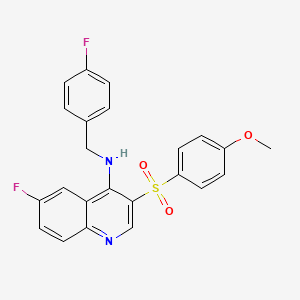
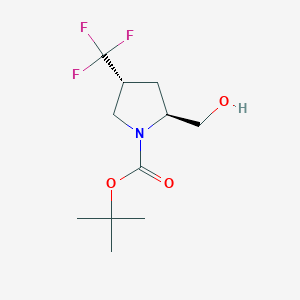
![Methyl 3-[(phenoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B2822490.png)
![N-(4-((Benzo[D]1,3-dioxolen-5-YL(2-furylmethyl)amino)sulfonyl)phenyl)ethanamide](/img/structure/B2822491.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2822493.png)
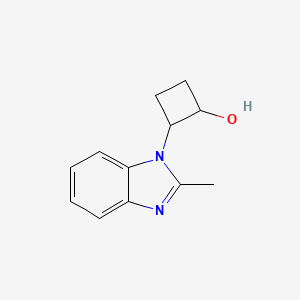
![Cis-(Hexahydro-Cyclopenta[C]Pyrrol-3A-Yl)-Carbamic Acid Tert-Butyl Ester](/img/structure/B2822496.png)
